molecular formula C25H24N4O3S2 B11619879 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11619879
M. Wt: 492.6 g/mol
InChI Key: HAVBHLXZWUQMDE-MOSHPQCFSA-N
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Description

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that features a unique combination of thiazolidine, pyrido[1,2-A]pyrimidin, and tetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolidine Ring: This step involves the condensation of a benzyl-substituted thioamide with an appropriate carbonyl compound under acidic conditions to form the thiazolidine ring.

    Pyrido[1,2-A]pyrimidin Core Construction: The core structure is synthesized through a cyclization reaction involving a pyrimidine derivative and a suitable aldehyde or ketone.

    Final Coupling: The thiazolidine and pyrido[1,2-A]pyrimidin intermediates are coupled using a base-catalyzed reaction, often in the presence of a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for further research in enzyme kinetics and inhibition studies.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets in cancer cells could lead to the development of new chemotherapy drugs.

Industry

Industrially, the compound could be used in the synthesis of advanced materials, such as polymers with specific properties or as a precursor for other high-value chemicals.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The pyrido[1,2-A]pyrimidin core can interact with nucleic acids, potentially disrupting DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidine: Shares the thiazolidine ring but lacks the pyrido[1,2-A]pyrimidin core.

    9-Methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one: Contains the pyrido[1,2-A]pyrimidin core but lacks the thiazolidine ring.

Uniqueness

The uniqueness of 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one lies in its combined structural features, which provide a versatile platform for chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N4O3S2

Molecular Weight

492.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O3S2/c1-16-7-5-11-28-22(16)27-21(26-14-18-10-6-12-32-18)19(23(28)30)13-20-24(31)29(25(33)34-20)15-17-8-3-2-4-9-17/h2-5,7-9,11,13,18,26H,6,10,12,14-15H2,1H3/b20-13-

InChI Key

HAVBHLXZWUQMDE-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5CCCO5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5CCCO5

Origin of Product

United States

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